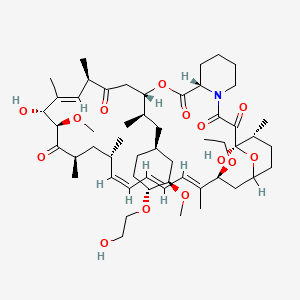
デキサメタゾン-17-ケトン (16-アルファおよび16-ベータメチルジアステレオマーの混合物)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexamethasone-17-Ketone, also known as (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta [a]phenanthrene-3,17 (6H)-dione , is a synthetic corticosteroid used as an anti-inflammatory agent . It is known to be unstable in aqueous media and forms multiple oxidative degradation products .
Synthesis Analysis
The synthesis of Dexamethasone-17-Ketone involves various chemical reactions. For instance, Furukawa and co-workers reported a synthesis of dexamethasone from tigogenin . The key epoxidation reaction was accomplished with peracetic acid in a buffer solution of sodium acetate and acetic acid .
Molecular Structure Analysis
The molecular formula of Dexamethasone-17-Ketone is C20H25FO3 . It has a molecular weight of 332.41 .
Chemical Reactions Analysis
Dexamethasone can degrade into 13 major degradation products in phosphate buffered saline (PBS) as a function of time, temperature (25, 37, and 45°C), and light exposure . A putative scheme for dexamethasone degradation pathways in PBS has been proposed .
Physical and Chemical Properties Analysis
Dexamethasone-17-Ketone is known to be unstable in aqueous media and forms multiple oxidative degradation products . The 1,4-diene-3-one located on the A-ring of dexamethasone has maximum UV absorbance at 246 nm .
科学的研究の応用
徐放性薬物送達システム
デキサメタゾン-17-ケトンは、特に眼疾患に対する徐放性薬物送達システムの開発に利用されています。 研究により、デキサメタゾンは水性媒体中で複数の生成物に分解されることが示されており、これは徐放性インプラントの性能にとって重要な考慮事項です {svg_1}。 これらのインプラントは、しばしばポリ(D,L-ラクチド-コ-グリコリド)(PLGA)で作られており、薬物を長期間にわたって放出するように設計されているため、この間に発生する分解を理解し、修正することが不可欠です {svg_2}.
抗炎症作用
この化合物の抗炎症作用は、さまざまな医療治療に利用されています。 たとえば、デキサメタゾン含有PLGAインプラントは、網膜静脈閉塞、後部ぶどう膜炎、糖尿病性黄斑浮腫などの目の炎症性疾患の治療に使用されます {svg_3}。デキサメタゾンを制御された方法で送達できるため、これらの状態を効果的に管理することができます。
免疫調節
デキサメタゾン-17-ケトンは、免疫応答において重要な役割を果たす樹状細胞(DC)に対する効果について研究されてきました。 デキサメタゾンはDCに免疫寛容性を誘導することができ、抗原特異的な方法で免疫寛容を促進することにより、自己免疫疾患の治療のための新しいアプローチを提供する可能性があります {svg_4}。この用途は、患者を広く免疫抑制することなく、異常な自己指向性免疫を抑制する標的療法の開発に特に有望です。
エフェロサイトーシスの誘導
研究によると、デキサメタゾンは、エフェロサイトーシス(死細胞または死にかけている細胞が食細胞によって除去されるプロセス)に関与する受容体であるMERTKの発現をアップレギュレートすることができる {svg_5}。このプロセスは、組織の恒常性を維持し、炎症を解消するために不可欠です。 デキサメタゾンがDCにおけるエフェロサイトーシスを強化する能力は、細胞表面にエフェロサイトーシスされた物質の提示を阻止することにより、免疫寛容効果を発揮し、適応免疫応答の活性化を回避する可能性があります {svg_6}.
がん治療におけるチューナブルリリース
デキサメタゾン-17-ケトンは、がん治療におけるチューナブルな薬物放出の用途について検討されています。 腫瘍におけるデキサメタゾンの制御された放出のために、ヒドラゾン-エステル二重リンカーを備えたポリマーミセルが開発されました {svg_7}。このアプローチは、全身的な副作用を最小限に抑えながら治療効果を最適化することを目指しており、がんに対する武器庫における貴重なツールとなっています。
分解研究と安定性分析
デキサメタゾンの安定性と分解経路を理解することは、さまざまな剤形の開発に不可欠です。 研究では、分解経路が提案され、薬物の分解を考慮したインプラントからの薬物放出を推定するための数学的モデルが開発されました {svg_8}。この研究は、医薬品製品の製造、保管、使用中のデキサメタゾンの安定性と放出を評価するために不可欠です。
Safety and Hazards
Dexamethasone-17-Ketone may cause an allergic skin reaction, damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and use personal protective equipment as required .
作用機序
Target of Action
Dexamethasone-17-ketone, a type of glucocorticoid, primarily targets the glucocorticoid receptor (GR) . The GR is a nuclear receptor that regulates gene expression and plays a crucial role in various biological processes, including inflammation, immune response, and metabolism .
Mode of Action
Upon binding to the GR, dexamethasone-17-ketone triggers a conformational change in the receptor, allowing it to translocate into the nucleus . Inside the nucleus, the dexamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the transcriptional activation or repression of target genes . This interaction results in a wide range of downstream effects, including the suppression of inflammatory and immune responses .
Biochemical Pathways
Dexamethasone-17-ketone affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation . It also influences metabolic pathways, including the biosynthesis of amino acids and cofactors . Moreover, it modulates the activity of the ATP-binding cassette transporter, which plays a role in drug resistance .
Pharmacokinetics
The pharmacokinetics of dexamethasone-17-ketone involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that dexamethasone, a closely related compound, exhibits time-dependent pharmacokinetics due to its ability to induce the activity of CYP3A, an enzyme involved in its metabolism .
Result of Action
At the molecular and cellular levels, dexamethasone-17-ketone exerts anti-inflammatory, immunosuppressive, and antiemetic effects . It reduces the levels of pro-inflammatory cytokines and chemokines, suppresses leukocyte migration to sites of inflammation, and inhibits peripheral phospholipase . These actions result in the alleviation of inflammation and immune responses .
Action Environment
The action, efficacy, and stability of dexamethasone-17-ketone can be influenced by various environmental factors. For instance, the presence of MERTK, a receptor involved in efferocytosis, can enhance the tolerogenic effects of dexamethasone-17-ketone . Additionally, the drug’s action can be modulated by factors such as pH, temperature, and the presence of other substances in the environment .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers) can be achieved through a series of reactions starting from pregnenolone.", "Starting Materials": [ "Pregnenolone", "Ethylene glycol", "Pyridine", "Acetic anhydride", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Potassium carbonate", "Methanol", "Hexane", "Toluene", "Diethyl ether", "Acetonitrile", "Dimethylformamide", "Triethylamine", "1,2-Dichloroethane", "Sodium chloride", "Water" ], "Reaction": [ "1. Pregnenolone is reacted with ethylene glycol in the presence of pyridine and acetic anhydride to form 16-alpha, 17-alpha-ethylene bridged pregnenolone.", "2. The above product is then reacted with chloroform and pyridine to form 16-alpha-chloromethyl-17-alpha-ethylene bridged pregnenolone.", "3. The above product is then reacted with sodium hydroxide and potassium carbonate to form 16-alpha-methyl-17-alpha-ethylene bridged pregnenolone.", "4. The above product is then reacted with methanol and hydrochloric acid to form 16-alpha-methyl-17-ketone pregnenolone.", "5. The above product is then reacted with sodium hydroxide and toluene to form Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers).", "6. The final product is purified using a combination of hexane, toluene, and diethyl ether." ] } | |
CAS番号 |
2285-53-2 |
分子式 |
C20H25FO3 |
分子量 |
332.4 g/mol |
IUPAC名 |
(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11?,14-,15-,16-,18-,19-,20-/m0/s1 |
InChIキー |
IZLVPOBNINIXJM-XGAKKJKMSA-N |
異性体SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


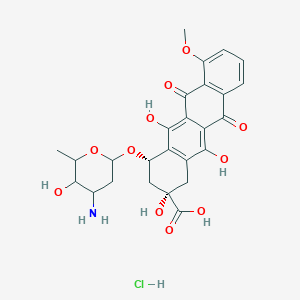
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)

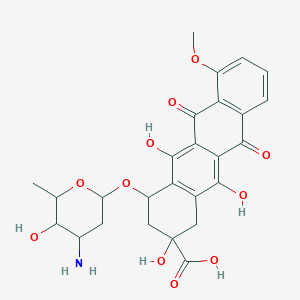
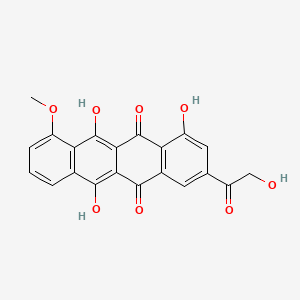

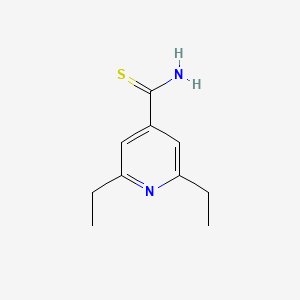


![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
